molecular formula C17H18ClNO3 B7831192 ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B7831192
M. Wt: 319.8 g/mol
InChI Key: YYXXDVSJHVRZIF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family This compound features a pyrrole ring substituted with various functional groups, including an ethyl ester, a formyl group, and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl bromide, ethyl acetoacetate, and dimethylamine.

    Step 1 Formation of Pyrrole Ring: The initial step involves the condensation of ethyl acetoacetate with dimethylamine to form a β-enaminone intermediate.

    Step 2 Cyclization: The β-enaminone undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring.

    Step 3 Formylation: The pyrrole ring is then formylated using a Vilsmeier-Haack reaction, which involves the use of formyl chloride and a base.

    Step 4 Introduction of 4-Chlorobenzyl Group: The final step involves the alkylation of the formylated pyrrole with 4-chlorobenzyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ethyl 1-(4-chlorobenzyl)-4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 1-(4-chlorobenzyl)-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

    Substitution: Ethyl 1-(4-substituted benzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The 4-chlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-chlorobenzyl)-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2,5-dimethyl substitution, which may affect its reactivity and biological activity.

    Ethyl 1-(4-methylbenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Substitutes the chlorine atom with a methyl group, potentially altering its pharmacokinetic properties.

    Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: Replaces the ester group with an amide, which can influence its stability and solubility.

Uniqueness

Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and 2,5-dimethyl groups can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-4-formyl-2,5-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-17(21)16-12(3)19(11(2)15(16)10-20)9-13-5-7-14(18)8-6-13/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXDVSJHVRZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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